molecular formula C10H11NO3 B565009 3-Methyl Hippuric Acid-d7 CAS No. 1216551-07-3

3-Methyl Hippuric Acid-d7

Cat. No.: B565009
CAS No.: 1216551-07-3
M. Wt: 200.245
InChI Key: YKAKNMHEIJUKEX-AAYPNNLASA-N
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Description

3-Methyl Hippuric Acid-d7: is a deuterium-labeled analog of 3-Methyl Hippuric Acid. It is a substituted labeled hippurate analog used as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase. This compound is often utilized in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .

Scientific Research Applications

Chemistry: 3-Methyl Hippuric Acid-d7 is used as a reference standard in analytical chemistry. Its stable isotope labeling makes it ideal for mass spectrometry and nuclear magnetic resonance studies.

Biology: In biological research, the compound is employed as a biomarker for the study of metabolic pathways and enzyme activities. It helps in tracing the metabolic fate of 3-Methyl Hippuric Acid in biological systems.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It aids in the development of new pharmaceuticals by providing insights into drug metabolism.

Industry: In the industrial sector, this compound is used in quality control and assurance processes. It ensures the accuracy and reliability of analytical measurements in various industrial applications .

Mechanism of Action

Target of Action

The primary target of 3-Methyl Hippuric Acid-d7 is peptidylglycine α-hydroxylating monooxygenase (PHM) . PHM is an enzyme that plays a crucial role in the biosynthesis of amidated peptides, which are involved in various physiological processes.

Mode of Action

This compound acts as a substrate and inhibitor of PHM . As a substrate, it is processed by the enzyme, while as an inhibitor, it prevents the enzyme from catalyzing its typical reactions. This dual role can lead to changes in the activity of PHM and the levels of its products.

Biochemical Pathways

Given its interaction with phm, it is likely to influence thebiosynthesis of amidated peptides . These peptides have diverse roles in the body, including hormone and neurotransmitter functions, so changes in their production could have wide-ranging effects.

Pharmacokinetics

It is known that the incorporation of deuterium (the ‘d7’ in its name) into drug molecules can affect theirpharmacokinetic and metabolic profiles . Deuterium is a stable isotope of hydrogen, and its greater mass can slow down metabolic processes, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be complex, given its role as both a substrate and inhibitor of PHM . By influencing the activity of this enzyme, it could alter the production of amidated peptides, leading to changes in various physiological processes.

Future Directions

Stable isotopes like 3-Methyl Hippuric Acid-d7 are often used as tracers for quantitation during the drug development process . As such, they may continue to play a significant role in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Hippuric Acid-d7 typically involves the deuteration of 3-Methyl Hippuric Acid. The process includes the introduction of deuterium atoms into the molecular structure of 3-Methyl Hippuric Acid. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the high purity and yield of the deuterium-labeled compound. The production methods are designed to meet the stringent requirements of scientific research and analytical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl Hippuric Acid-d7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

  • 2-Methyl Hippuric Acid-d7
  • 4-Methyl Hippuric Acid-d7
  • Hippuric Acid-d5
  • 3-Chloro Hippuric Acid

Comparison: 3-Methyl Hippuric Acid-d7 is unique due to its specific deuterium labeling at the 3-methyl position. This distinguishes it from other similar compounds like 2-Methyl Hippuric Acid-d7 and 4-Methyl Hippuric Acid-d7, which have deuterium labeling at different positions. The unique labeling pattern of this compound makes it particularly useful for specific analytical and pharmacokinetic studies, providing distinct advantages in terms of accuracy and reliability .

Properties

IUPAC Name

2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAKNMHEIJUKEX-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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